molecular formula C12H3Cl7O B12673484 2,2',3,3',4,5,5'-Heptachlorodiphenyl ether CAS No. 83992-74-9

2,2',3,3',4,5,5'-Heptachlorodiphenyl ether

Cat. No.: B12673484
CAS No.: 83992-74-9
M. Wt: 411.3 g/mol
InChI Key: STEQFHAOHOCXAP-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a biphenyl ether structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are implemented to handle the toxic and corrosive nature of chlorine gas.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: Chlorinated benzoic acids.

    Reduction: Partially dechlorinated diphenyl ethers.

    Substitution: Hydroxylated or aminated diphenyl ethers.

Scientific Research Applications

2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of polyhalogenated diphenyl ethers in chemical reactions and environmental processes.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor and its impact on wildlife.

    Medicine: Research on its toxicological properties and potential health effects on humans.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. Additionally, its lipophilic nature allows it to accumulate in fatty tissues, leading to long-term biological effects.

Comparison with Similar Compounds

2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether can be compared with other polyhalogenated diphenyl ethers, such as:

    2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether: Contains one additional chlorine atom, leading to different chemical and biological properties.

    2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether: Contains two additional chlorine atoms, resulting in increased persistence and toxicity.

    2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorodiphenyl ether: Fully chlorinated diphenyl ether with the highest level of persistence and potential biological effects.

The uniqueness of 2,2’,3,3’,4,5,5’-Heptachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its reactivity, environmental behavior, and biological interactions.

Properties

CAS No.

83992-74-9

Molecular Formula

C12H3Cl7O

Molecular Weight

411.3 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-5(14)9(16)7(2-4)20-8-3-6(15)10(17)12(19)11(8)18/h1-3H

InChI Key

STEQFHAOHOCXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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